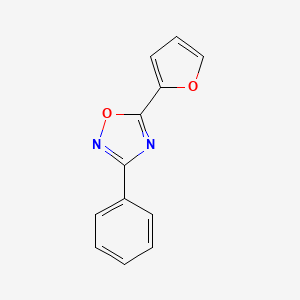
5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole
概要
説明
5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring fused with an oxadiazole ring and a phenyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with benzoic acid derivatives under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
5-(Furan-2-yl)-1,3,4-oxadiazole: Similar structure but lacks the phenyl group.
5-(Furan-2-yl)-4H-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
5-(Furan-2-yl)-2-thiol-1,3,4-oxadiazole: Contains a thiol group instead of a phenyl group.
Uniqueness
5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both the furan and phenyl groups, which contribute to its distinct chemical and biological properties
生物活性
5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of furan derivatives with phenyl isothiocyanate or similar precursors. The process often employs mild reaction conditions and can yield high purity products suitable for biological evaluation .
Antimicrobial Activity
Research has indicated that 1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a series of substituted oxadiazoles demonstrated potent activity against various bacterial strains and fungi. The presence of the furan ring enhances the compound's interaction with microbial targets, making it a promising candidate for developing new antibiotics .
| Compound | Microbial Strain | Activity (MIC) |
|---|---|---|
| This compound | E. coli | 8 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve apoptosis induction through the intrinsic pathway mediated by p53 .
Nematicidal Activity
Recent patents have highlighted the nematicidal properties of oxadiazole derivatives. This compound is part of a broader class that exhibits potent activity against nematodes, making it a candidate for agricultural applications as a biopesticide .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various oxadiazoles on human cancer cell lines. The results indicated that compounds with furan substitutions exhibited enhanced activity compared to their unsubstituted counterparts. Specifically, 5-(Furan-2-yl)-3-phenyl derivatives showed significant inhibition of cell proliferation in MCF-7 cells with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of oxadiazole derivatives against pathogenic bacteria and fungi, 5-(Furan-2-yl)-3-phenyl showed substantial antimicrobial activity. The compound was particularly effective against resistant strains of S. aureus and E. coli, suggesting its potential as a lead compound for antibiotic development .
特性
IUPAC Name |
5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-12(16-14-11)10-7-4-8-15-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINKNWCODGPLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













